molecular formula C4H7Br2N3 B7722834 (4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide

(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide

Cat. No.: B7722834
M. Wt: 256.93 g/mol
InChI Key: UGCOULAJNKWOPX-UHFFFAOYSA-N
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Description

(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 5th position of the pyrazole ring, along with an azanium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide typically involves the reaction of 4-bromo-1-methyl-3-pyrazolecarboxylate with appropriate reagents under controlled conditions. One common method includes the use of hydrazine derivatives and bromine-containing compounds. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like toluene or chlorobenzene are often used, and the reaction mixture is cooled using ethanol-dry ice baths to control the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole oxides .

Scientific Research Applications

(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide involves its interaction with specific molecular targets and pathways. The bromine atom and the azanium group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide is unique due to the presence of both the bromine atom and the methyl group on the pyrazole ring, along with the azanium group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCOULAJNKWOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)[NH3+])Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)[NH3+])Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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